molecular formula C15H18BNO2 B1302307 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline CAS No. 685103-98-4

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Cat. No. B1302307
M. Wt: 255.12 g/mol
InChI Key: LOMKRPABAXIQJL-UHFFFAOYSA-N
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Patent
US09242967B2

Procedure details

To a solution of 3-bromo-2-fluorobenzonitrile (2.0 g, 10.00 mmol) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (2.81 g, 11.00 mmol) in a mixture of DME (30 mL), ethanol (15 mL), and water (15 mL) was added Na2CO3 (4.24 g, 40.0 mmol). This suspension was degassed with a stream of N2 for 10 minutes and then tetrakis(triphenylphosphine)palladium(0) (0.578 g, 0.500 mmol) was added followed by degassing with nitrogen for 10 minutes. The tube was then sealed and heated to 90° C. for 14 hours. The vessel was cooled to room temperature and diluted with EtOAc and water. The mixture was further diluted with brine and extracted three times with EtOAc. The combined organics were dried over MgSO4, filtered, and concentrated to give the crude product as a brown oil. The crude material was purified by flash chromatography on silica using an ISCO machine (80 g SiO2 column, 60 mL/min, 0-20% acetone in CH2Cl2 over 20 minutes, tr=8 minutes) to give the title compound (2.18 g, 8.69 mmol, 87% yield) as a pale yellow solid. ESI MS (M+H)+=249.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step Two
Quantity
0.578 g
Type
catalyst
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([F:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].CC1(C)C(C)(C)OB([C:19]2[C:28]3[C:23](=CC=C[CH:27]=3)[CH:22]=[N:21][CH:20]=2)O1.C(O)C.C([O-])([O-])=O.[Na+].[Na+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[F:10][C:3]1[C:2]([C:19]2[CH:20]=[N:21][CH:22]=[CH:23][C:28]=2[CH3:27])=[CH:9][CH:8]=[CH:7][C:4]=1[C:5]#[N:6] |f:3.4.5,^1:48,50,69,88|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C(=C(C#N)C=CC1)F
Name
Quantity
2.81 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CN=CC2=CC=CC=C12)C
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.24 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0.578 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This suspension was degassed with a stream of N2 for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
by degassing with nitrogen for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The tube was then sealed
TEMPERATURE
Type
TEMPERATURE
Details
The vessel was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with EtOAc and water
ADDITION
Type
ADDITION
Details
The mixture was further diluted with brine
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product as a brown oil
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica using an ISCO machine (80 g SiO2 column, 60 mL/min, 0-20% acetone in CH2Cl2 over 20 minutes, tr=8 minutes)
Duration
8 min

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C=CC=C1C=1C=NC=CC1C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.69 mmol
AMOUNT: MASS 2.18 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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